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This guide provides a comparative analysis of the clinical trial data for two leading A3

adenosine receptor (A3AR) agonists: Piclidenoson and Namodenoson. Both small molecules,

developed by Can-Fite BioPharma, are in late-stage clinical trials for various inflammatory and

oncological indications. This document summarizes their performance, outlines experimental

protocols, and visualizes key biological and clinical pathways.

A3AR Agonists: An Overview
A3AR is a G protein-coupled receptor that is highly expressed in inflammatory and cancer cells,

while its expression in normal tissues is low. This differential expression makes it an attractive

therapeutic target. A3AR agonists have been shown to exert anti-inflammatory and anti-cancer

effects through various mechanisms, including the downregulation of the NF-κB and Wnt

signaling pathways.[1]

Comparative Clinical Trial Data
The following tables summarize the key quantitative data from recent clinical trials of

Piclidenoson and Namodenoson.

Piclidenoson for Moderate to Severe Plaque Psoriasis
Trial: COMFORT-1 (Phase III)[2][3][4]
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Efficacy Endpoint
(Week 16)

Piclidenoson (3
mg)

Placebo
Otezla (Active
Control - Week 32)

PASI 75
9.7% (p<0.04 vs

Placebo)
2.6% 26.2%

PASI 50 Not Reported Not Reported 49.5%

Psoriasis Disability

Index (PDI)

Improvement

Superior to Otezla

(20.5% vs 10.3%,

p<0.05 at Week 32)

Not Applicable 10.3%

PASI (Psoriasis Area and Severity Index) is a measure of the severity and extent of psoriasis.

Safety Profile: Piclidenoson demonstrated an excellent safety profile, comparable to placebo

and showing fewer adverse events than Otezla, particularly concerning gastrointestinal and

nervous system disorders.[5]

Namodenoson for Hepatocellular Carcinoma (HCC)
Trial: Phase II (Second-line treatment for advanced HCC with Child-Pugh B cirrhosis)[1][6]

Efficacy Endpoint Namodenoson (25 mg) Placebo

Median Overall Survival (OS) -

All Patients
4.1 months 4.3 months

Median OS - Child-Pugh B7

Subgroup
6.8 months 4.3 months

12-Month OS Rate - Child-

Pugh B7 Subgroup
44% (p=0.028 vs Placebo) 18%

Median Progression-Free

Survival (PFS) - Child-Pugh B7

Subgroup

3.5 months 1.9 months

Objective Response Rate

(ORR)
9% 0%

Disease Control Rate (DCR) 26% (p=0.013 vs Placebo) 10%
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Note: While the primary endpoint of improved overall survival was not met in the total patient

population, a promising efficacy signal was observed in the pre-planned subgroup of patients

with Child-Pugh B7 cirrhosis.[1] A Phase III trial (LIVERATION) is currently recruiting patients

from this subgroup.[7] One patient in an open-label extension of the Phase II study has shown

a complete and long-term response of over 6 years.[8]

Namodenoson for Non-Alcoholic Steatohepatitis (NASH)
Trial: Phase II[9][10][11]

Efficacy Endpoint (at 12 or
16 weeks)

Namodenoson (25 mg) Placebo

ALT Normalization (at 16

weeks)
36.8% (p=0.038 vs Placebo) 10.0%

AST Change from Baseline (at

12 weeks)
-8.1 U/L (p=0.03 vs Placebo) +0.3 U/L

Adiponectin Level Increase

from Baseline (at 12 weeks)

Significant increase (p=0.032

vs Placebo)
Decrease

ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) are liver enzymes that

are elevated in NASH.

Safety Profile: Namodenoson was found to be safe and well-tolerated in this study.[9]

Experimental Protocols
Detailed experimental protocols for the cited clinical trials are outlined below.

COMFORT-1 Protocol for Piclidenoson in Psoriasis
Study Design: A Phase III, multicenter, randomized, double-blind, placebo- and active-

controlled study.[4]

Patient Population: Over 400 adults with moderate to severe plaque psoriasis.[4]

Treatment Arms:
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Piclidenoson (2 mg or 3 mg) administered orally twice daily.

Placebo twice daily.

Otezla (apremilast) as an active control.

Duration: Patients were treated for up to 48 weeks.[4]

Primary Endpoint: The proportion of patients achieving a PASI 75 response at week 16.[3]

Secondary Endpoints: Comparison of PASI 50 and PDI with the active control at week 32.[4]

Phase II Protocol for Namodenoson in HCC
Study Design: A randomized, double-blind, placebo-controlled, international, multicenter

Phase II trial (NCT02128958).[1][8]

Patient Population: 78 patients with advanced hepatocellular carcinoma and Child-Pugh B

cirrhosis who had failed prior sorafenib treatment.[6]

Treatment Arms:

Namodenoson (25 mg) administered orally twice daily.

Placebo.

Patients were randomized in a 2:1 ratio (Namodenoson:Placebo).[6]

Primary Endpoint: Overall Survival (OS).[1]

Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR),

and Disease Control Rate (DCR).

Phase II Protocol for Namodenoson in NASH
Study Design: A Phase II, double-blind, placebo-controlled, dose-finding study

(NCT02927314).[9][11]
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Patient Population: 60 patients with non-alcoholic fatty liver disease (NAFLD) with or without

NASH.[9]

Treatment Arms:

Namodenoson (12.5 mg or 25 mg) administered orally twice daily.

Placebo.

Duration: 12 weeks of treatment with a 4-week follow-up.[9]

Endpoints: Changes in liver enzymes (ALT, AST), liver fat percentage, liver stiffness, and

serum biomarkers like adiponectin.[9]

Signaling Pathways and Experimental Workflows
A3 Adenosine Receptor Signaling Pathway
The activation of the A3 adenosine receptor by an agonist like Piclidenoson or Namodenoson

initiates a cascade of intracellular events. This pathway is crucial for the anti-inflammatory and

anti-cancer effects of these drugs. A3AR signaling can inhibit adenylyl cyclase activity through

G-proteins, leading to a decrease in cyclic AMP (cAMP) levels.[12] It can also stimulate the

phospholipase C (PLC) pathway and modulate the activity of mitogen-activated protein kinases

(MAPKs).[12] Furthermore, A3AR signaling can lead to the downregulation of the Wnt and NF-

κB signaling pathways.[1]
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Caption: A3AR agonist signaling cascade.

Generalized Clinical Trial Workflow
The clinical development of A3AR agonists follows a standard, rigorous workflow to ensure

safety and efficacy. This process begins with preclinical studies and progresses through

multiple phases of clinical trials.
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Caption: Clinical trial development phases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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